molecular formula C12H16OS B7907597 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- CAS No. 107807-65-8

1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-

Cat. No.: B7907597
CAS No.: 107807-65-8
M. Wt: 208.32 g/mol
InChI Key: MJRXPBGGSNEJIR-UHFFFAOYSA-N
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Description

The methylthio (-SMe) group is a key functional moiety, influencing electronic properties and metabolic pathways, often undergoing sulfoxidation to form sulfoxides or sulfones in biological systems .

Properties

IUPAC Name

3-methyl-1-(4-methylsulfanylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRXPBGGSNEJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467242
Record name 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107807-65-8
Record name 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Butanone with 4-(Methylthio)Benzaldehyde

The foundational approach adapts methodologies from the synthesis of structurally analogous ketones. In this route, 2-butanone reacts with 4-(methylthio)benzaldehyde under acidic conditions. Hydrochloric or sulfuric acid (25–35 wt% relative to 2-butanone) catalyzes the formation of the intermediate 3-methyl-4-[4-(methylthio)phenyl]-3-alkene-2-butylene ketone.

Reaction Conditions:

  • Temperature: 50–80°C

  • Time: 2–5 hours

  • Molar ratio (aldehyde:ketone): 1:1.5 to 1:5

Post-reaction workup involves neutralization with sodium bicarbonate, followed by recrystallization in methanol to achieve >99% purity. Unreacted 2-butanone and solvents are recycled (90% efficiency), minimizing waste.

Catalytic Hydrogenation

The alkene intermediate undergoes hydrogenation using 5% Pd/C (5–20% catalyst loading) in tetrahydrofuran or methanol:

Hydrogenation Parameters:

  • Pressure: 0.4–0.5 MPa H₂

  • Temperature: 20–50°C

  • Duration: 4–5 hours

Post-hydrogenation purification via vacuum distillation (84–86°C at 100 Pa) yields the target compound with >99% HPLC purity.

Table 1: Performance Metrics for Acid-Catalyzed Route

ParameterValue
Overall Yield (Aldehyde)43.0–44.2%
Purity (HPLC/GC)>99%
Solvent Recovery90%

Base-Mediated [3 + 3] Cyclization Strategy

Optimization Considerations

  • Base Selection: Sodium hydride (NaH) outperforms weaker bases in achieving regioselective enolate formation.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification.

  • Temperature Control: Reactions conducted at 0°C to room temperature prevent side product formation.

Table 2: Cyclization Route Comparative Data

ParameterAcid-CatalyzedCyclization
Yield43–44%Not Reported (Est. 50–60%)
Catalyst CostLow (H₂SO₄, HCl)Moderate (NaH)
Environmental ImpactLow (Solvent Recycling)Moderate (Waste Bases)

Advanced Mechanistic Insights

Condensation Mechanism

The acid-catalyzed pathway proceeds via a tandem aldol condensation-Michael addition sequence:

  • Enolization: 2-Butanone forms enol under acidic conditions.

  • Aldol Addition: Enol attacks protonated 4-(methylthio)benzaldehyde.

  • Dehydration: Forms α,β-unsaturated ketone intermediate.

Hydrogenation Selectivity

Pd/C selectively reduces the α,β-unsaturated moiety without cleaving the methylthio group. Computational studies suggest the thioether’s electron-donating properties stabilize the transition state, preventing over-reduction.

Industrial Scalability and Challenges

Process Economics

The acid-catalyzed method’s advantages include:

  • Recyclable solvents (THF, methanol)

  • Low-cost catalysts (mineral acids)

  • High atom economy (85% calculated)

Limitations

  • Functional Group Tolerance: Strong acid conditions may degrade sensitive substituents.

  • Byproduct Formation: Extended reaction times promote dimerization of 2-butanone.

Emerging Methodologies

Enzymatic Approaches

Recent unpublished work explores lipase-catalyzed dynamic kinetic resolutions for asymmetric variants, though yields remain suboptimal (<30%).

Flow Chemistry Adaptations

Microreactor trials demonstrate a 20% reduction in reaction time for the hydrogenation step, attributed to improved mass transfer .

Chemical Reactions Analysis

1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

One of the primary applications of 1-butanone, 3-methyl-1-[4-(methylthio)phenyl]- is as a photoinitiator in UV-cured coatings and inks. Photoinitiators are substances that generate free radicals upon exposure to UV light, initiating the polymerization process. This compound is particularly effective in:

  • UV-Cured Inks : Used in high-speed printing processes such as flexographic and offset lithography.
  • Adhesives : Employed in UV-cured adhesives for various substrates.

Case Study : Research has demonstrated that formulations containing this compound exhibit improved curing speeds and enhanced mechanical properties compared to traditional photoinitiators .

Cosmetic Applications

The compound has been investigated for its potential use as a binder in cosmetic products. Although limited information is available, it may serve as an ingredient in formulations requiring stability under UV exposure.

Health Considerations : While it has binding properties beneficial for cosmetic formulations, the chemical's instability under UV light limits its practical use in cosmetics . Regulatory bodies have noted its moderate acute toxicity but classified it as non-irritating to skin, which supports its potential for cosmetic applications under controlled conditions .

Industrial Uses

The compound finds utility across various industrial sectors:

  • Surface Coatings : Acts as a component in paints and coatings due to its solvent properties.
  • Textile Manufacturing : Used in the production of dyes and pigments.
  • Cleaning Products : Incorporated into formulations for surface-active agents.

Data Table: Applications Overview

Application AreaSpecific Use CasesBenefits
Polymer ChemistryUV-cured inks and adhesivesFast curing times, enhanced durability
CosmeticsPotential binder in formulationsStability under specific conditions
Industrial ManufacturingSurface coatings, textile dyesVersatile solvent properties
Cleaning ProductsSurface-active agentsEffective cleaning capabilities

Health and Safety Considerations

The health effects associated with exposure to 1-butanone, 3-methyl-1-[4-(methylthio)phenyl]- include:

  • Moderate acute oral toxicity (LD50 = 1984 mg/kg in rats).
  • Low dermal toxicity; not classified as a skin irritant or sensitizer.
  • Slight eye irritation observed upon exposure.

These factors necessitate careful handling and usage guidelines, especially in industrial settings where exposure levels may be higher .

Mechanism of Action

The mechanism by which 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- Likely C12H14OS Ketone, methylthioaryl ~206.3 (estimated) Methylthio group directs metabolism
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK) C10H13N3O2 Nitrosamine, pyridyl, ketone 207.23 Tobacco carcinogen; α-hydroxylation
3-[4-(Methylthio)phenyl]-1-methylcarbamate C10H11NO2S Carbamate, methylthioaryl 209.26 Agrochemical; oxidative metabolism
1-[4'-(Methylsulfonyl)biphenyl-3-yl]ethanone C15H14O3S Ketone, methylsulfonyl, biphenyl 274.33 Sulfonyl group enhances polarity
1-(2,4-Dihydroxyphenyl)-3-methyl-1-butanone C11H14O3 Ketone, dihydroxyphenyl 194.23 High polarity; analytical derivatives

Metabolic Activation of the Target Compound

The methylthio group in 3-methyl-1-[4-(methylthio)phenyl]-1-butanone is susceptible to sulfoxidation, forming sulfoxide intermediates that may further oxidize to sulfones . This contrasts with carbamate analogs like 3-[4-(methylthio)phenyl]-1-methylcarbamate, which undergo hydrolysis and oxidation to yield more polar metabolites, as observed in comparative metabolic studies .

Comparison with Nitrosamine Derivatives

NNK, a structurally related nitrosamine, is metabolized via α-hydroxylation at the pyridyl ring or nitrosamine group, generating reactive diazonium ions or carbonium intermediates that bind DNA .

Oxidative Metabolism in Carbamates

Sutacarb (3-[4-(methylthio)phenyl]-1-methyl-2-pyrrolidone) exhibits more extensive in vivo oxidation than the target compound, suggesting that pyrrolidone and carbamate functionalities enhance metabolic lability . This highlights the role of non-ketone functional groups in dictating oxidative capacity.

Agrochemical and Pharmaceutical Relevance

The methylthioaryl motif in the target compound is common in carbamate insecticides (e.g., 3-[4-(methylthio)phenyl]-1-methylcarbamate), where it contributes to bioactivity and stability . However, ketone derivatives like 1-(2,4-dihydroxyphenyl)-3-methyl-1-butanone are primarily used as analytical derivatives (e.g., dinitrophenylhydrazones) due to their polarity .

Toxicity and Regulation

While NNK is a well-documented carcinogen in tobacco products , the target compound’s regulatory status remains unclarified.

Biological Activity

Overview

1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- (CAS No. 107807-65-8) is an organic compound with the molecular formula C₁₂H₁₆OS. It is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. This compound exhibits various biological activities that are of interest in both research and industrial applications.

  • Molecular Weight: 208.32 g/mol
  • Structure: Contains a methylthio group which contributes to its unique chemical behavior.

The biological activity of 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The methylthio group facilitates hydrogen bonding and hydrophobic interactions, which can influence binding affinity and specificity. These interactions may lead to the inhibition of certain enzymes or modulation of receptor activity, making it a candidate for studies on enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit various enzymes, potentially affecting metabolic pathways. For instance, studies have shown that similar compounds with methylthio groups can interact with cytochrome P450 enzymes, which are crucial for drug metabolism .

Enzyme Effect Reference
Cytochrome P450Inhibition observed
Aldose reductasePossible inhibition
AcetylcholinesterasePotential inhibitory effects

Case Study 1: Enzyme Interaction

A study exploring the interaction of methylthio-substituted compounds with cytochrome P450 enzymes demonstrated that these compounds could significantly alter enzyme activity. The apparent Km values for the formation of various metabolites were measured, indicating a competitive inhibition mechanism .

Case Study 2: Toxicological Assessment

Toxicological evaluations have classified similar compounds as skin sensitizers and potential reproductive toxins. The LD50 values for related methylthio compounds suggest moderate toxicity, which necessitates careful handling in laboratory settings .

Comparison with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-:

Compound Molecular Formula Key Features
3-Methyl-1-phenyl-1-butanoneC₁₁H₁₄OLacks methylthio group; different reactivity
4-MethylthioacetophenoneC₉H₁₀OSSimilar methylthio group; different carbonyl position
2-Methylthio-1-phenyl-1-propanoneC₁₂H₁₄OSVariation in carbon chain length

Research Applications

1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]- is valuable in several research fields:

  • Pharmaceutical Development: Used as an intermediate in synthesizing active pharmaceutical ingredients.
  • Enzyme Inhibition Studies: Useful for investigating mechanisms of enzyme action and inhibition.
  • Toxicology Research: Provides insights into the safety profiles of methylthio-containing compounds.

Q & A

Basic: What are the common synthetic routes for 1-Butanone, 3-methyl-1-[4-(methylthio)phenyl]-?

Answer:
The compound is typically synthesized via condensation reactions. For instance, describes an improved process involving intermolecular condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions (e.g., acid catalysis or thermal activation). Key steps include purification via recrystallization and characterization using NMR and mass spectrometry to confirm regioselectivity .

Advanced: How can reaction conditions be optimized to minimize side products during synthesis?

Answer:
Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), temperature gradients, and solvent polarity. For example, highlights the role of morpholino groups in stabilizing intermediates, reducing side reactions. Advanced techniques like in-situ FTIR monitoring or computational modeling (e.g., DFT calculations) can predict reactive intermediates and guide parameter adjustments .

Basic: What analytical techniques are standard for characterizing this compound?

Answer:
Routine methods include:

  • GC-MS for purity assessment (retention index matching, per and ).
  • HPLC with UV detection for quantifying trace impurities (e.g., methylthio-substituted byproducts, as in ).
  • ¹H/¹³C NMR to confirm substitution patterns on the phenyl ring and ketone functionality .

Advanced: How can structural isomers be distinguished using advanced spectrometry?

Answer:
High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation patterns differentiate isomers. For example, demonstrates the use of collision-induced dissociation (CID) to distinguish trifluorophenyl derivatives. Additionally, 2D NMR techniques (e.g., NOESY) can resolve spatial arrangements of substituents .

Basic: What in vitro models are used to study its metabolic pathways?

Answer:
Hepatic microsomal assays (e.g., rat or human liver S9 fractions) are standard. identifies oxidative deamination as a primary pathway, yielding 1-[4-(methylthio)phenyl]propan-2-one, followed by glucuronidation. LC-MS/MS is used to detect phase I/II metabolites .

Advanced: How do enzyme kinetics influence its metabolic stability in vivo?

Answer:
Enzyme kinetics (e.g., CYP450 isoforms) are studied using Michaelis-Menten parameters (Km, Vmax). notes that carbamate derivatives exhibit slower oxidation rates due to steric hindrance, requiring substrate depletion assays or recombinant enzyme systems to quantify metabolic turnover .

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